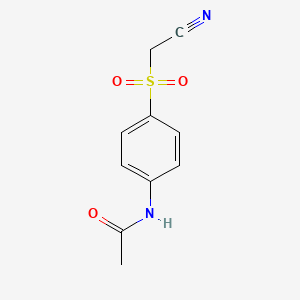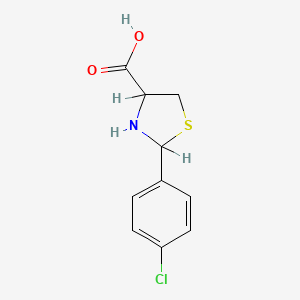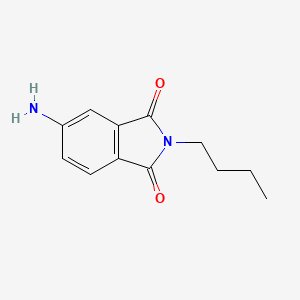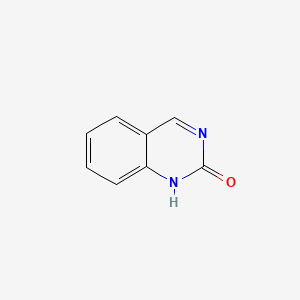
喹唑啉-2-醇
概述
描述
Quinazolin-2-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
科学研究应用
Quinazolin-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and dyes
作用机制
Target of Action
Quinazolin-2-ol, also known as 2-Quinazolinone or Quinazolin-2(1H)-one, is a compound that has been linked with various biological activities It’s known that quinazolin-2-ol derivatives have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This suggests that Quinazolin-2-ol interacts with multiple targets in the body.
Mode of Action
The mode of action of Quinazolin-2-ol involves its interaction with its targets, leading to various changes in the bodyIt’s known that the diversity in the pharmacological response of the quinazolin-2-ol system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .
Biochemical Pathways
Quinazolin-2-ol affects various biochemical pathways due to its wide range of pharmacological activitiesIt’s known that quinazolin-2-ol and its derivatives have shown a broad spectrum of pharmacological activities, suggesting that they interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the use of multiple drug combinations is often linked with drug–drug interactions and altered pharmacokinetics, leading to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
It’s known that quinazolin-2-ol and its derivatives have shown a wide range of pharmacological activities, suggesting that they have various molecular and cellular effects .
Action Environment
It’s known that the pharmacological activities of quinazolin-2-ol and its derivatives are diverse, suggesting that they may be influenced by various environmental factors .
生化分析
Biochemical Properties
Quinazolin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Quinazolin-2-ol has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through the binding of Quinazolin-2-ol to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, Quinazolin-2-ol interacts with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .
Cellular Effects
Quinazolin-2-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Quinazolin-2-ol has been found to induce apoptosis in cancer cells by activating the p53 signaling pathway . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, Quinazolin-2-ol affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of Quinazolin-2-ol involves its interaction with various biomolecules. Quinazolin-2-ol binds to specific receptors and enzymes, modulating their activity and function. For instance, Quinazolin-2-ol has been shown to inhibit the activity of tyrosine kinases, enzymes that play a critical role in cell signaling and growth . This inhibition is achieved through the binding of Quinazolin-2-ol to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. Additionally, Quinazolin-2-ol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinazolin-2-ol can change over time due to its stability, degradation, and long-term impact on cellular function. Quinazolin-2-ol has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to Quinazolin-2-ol can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can influence the long-term efficacy and toxicity of Quinazolin-2-ol in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Quinazolin-2-ol vary with different dosages in animal models. At low doses, Quinazolin-2-ol exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, Quinazolin-2-ol can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic window of Quinazolin-2-ol is narrow, and careful dosage optimization is required to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Quinazolin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, Quinazolin-2-ol is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Additionally, Quinazolin-2-ol can modulate the activity of key metabolic enzymes, such as glycolytic enzymes, influencing cellular energy production and metabolic homeostasis .
Transport and Distribution
Quinazolin-2-ol is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, Quinazolin-2-ol can be transported across cell membranes by specific transporters, such as organic anion transporters, influencing its intracellular concentration and localization . Additionally, Quinazolin-2-ol can bind to plasma proteins, affecting its distribution and bioavailability in tissues.
Subcellular Localization
The subcellular localization of Quinazolin-2-ol plays a critical role in its activity and function. Quinazolin-2-ol can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Quinazolin-2-ol can be localized to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, Quinazolin-2-ol can accumulate in the mitochondria, influencing mitochondrial function and cellular energy production.
准备方法
Synthetic Routes and Reaction Conditions: Quinazolin-2-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with carbonyl compounds, followed by cyclization .
Industrial Production Methods: Industrial production of quinazolin-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
化学反应分析
Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:
Oxidation: Conversion to quinazoline-2,4-dione using oxidizing agents.
Reduction: Reduction to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline-2,4-dione.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazolin-2-ol derivatives.
相似化合物的比较
Quinazoline: The parent compound with a similar bicyclic structure but without the hydroxyl group at position 2.
Quinazolinone: Contains a carbonyl group at position 2 instead of a hydroxyl group.
Quinoxaline: Another bicyclic compound with a benzene ring fused to a pyrazine ring.
Uniqueness: Quinazolin-2-ol is unique due to the presence of the hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable scaffold in drug design .
属性
IUPAC Name |
1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPFRMDMNDIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901671 | |
| Record name | 2-Quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-58-1 | |
| Record name | 2(1H)-Quinazolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinazolin-2(1h)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

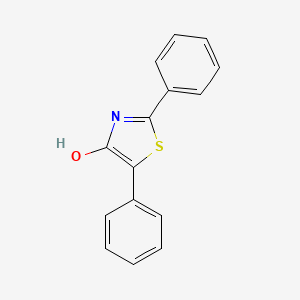
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B1296384.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)
